N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
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Overview
Description
Typically, compounds like this one are organic molecules that contain multiple functional groups. They might be used in various fields such as pharmaceuticals, materials science, or chemical synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. This could include reactions like nucleophilic substitutions, condensations, or cycloadditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the ethanediamide group might undergo reactions with nucleophiles, while the cyclohexene ring might participate in electrophilic additions or oxidations .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental methods .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-24-14-16(13-23-24)18-8-7-17(27-18)10-12-22-20(26)19(25)21-11-9-15-5-3-2-4-6-15/h5,7-8,13-14H,2-4,6,9-12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDQVDPUMBFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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